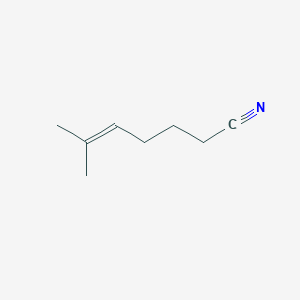

6-Methylhept-5-enenitrile

Description

6-Methylhept-5-enenitrile is an unsaturated nitrile with the molecular formula C₉H₁₃N. Its structure features a nitrile group (-CN) at one terminus and a methyl-substituted double bond at the fifth position of a seven-carbon chain. Structural analogs, such as 6-Methylhept-5-en-2-yl acetate (), suggest that the unsaturated backbone may confer reactivity in cyclization or addition reactions, but further experimental validation is required for the nitrile derivative.

Properties

CAS No. |

6926-23-4 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.20 g/mol |

IUPAC Name |

6-methylhept-5-enenitrile |

InChI |

InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h6H,3-5H2,1-2H3 |

InChI Key |

YTLZYENZVIHNDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCCC#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylhept-5-enenitrile can be achieved through several methods. One common approach involves the reaction of 6-methylhept-5-en-2-one with a suitable nitrile source under specific conditions. For instance, the oximation of 6-methylhept-5-en-2-one followed by dehydration can yield the desired nitrile compound .

Industrial Production Methods

In an industrial setting, the production of 6-Methylhept-5-enenitrile may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methylhept-5-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines.

Substitution: Various substituted nitriles and related compounds.

Scientific Research Applications

6-Methylhept-5-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Methylhept-5-enenitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 6-Methylhept-5-enenitrile but differ in functional groups:

Spectroscopic and Physical Properties

- 6-Methylhept-5-enenitrile: Expected IR absorption for nitrile (~2240 cm⁻¹) and C=C (~1650 cm⁻¹). No experimental melting/boiling points are reported.

- 6-Methylhept-5-en-2-yl acetate : IR would show ester carbonyl (~1740 cm⁻¹) and C=C stretches. Physical properties (e.g., solubility) likely resemble terpene acetates ().

- Cyclohexenone derivative (): Strong UV absorption due to the conjugated enone system. NMR would reveal distinct signals for the cyclohexenone protons and methyl branches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.